7-methoxy-N-methyl-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-methyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuran derivatives makes them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Methoxylation: Introduction of the methoxy group at the 7-position can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 7-hydroxy-N-methyl-1-benzofuran-2-carboxamide.
Reduction: 7-methoxy-N-methyl-1-benzofuran-2-amine.
Substitution: Various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
7-methoxy-N-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell growth and proliferation.
Pathways Involved: It can modulate signaling pathways related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1-benzofuran-2-carboxamide: Lacks the N-methyl group.
7-methoxy-N-methyl-1-benzofuran-2-carboxylic acid: Has a carboxylic acid group instead of a carboxamide.
7-hydroxy-N-methyl-1-benzofuran-2-carboxamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
7-methoxy-N-methyl-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
7-methoxy-N-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-11(13)9-6-7-4-3-5-8(14-2)10(7)15-9/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZLLJHFASYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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